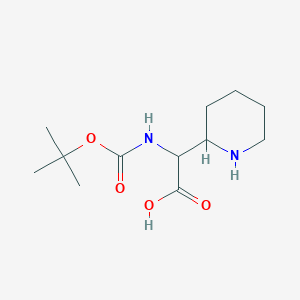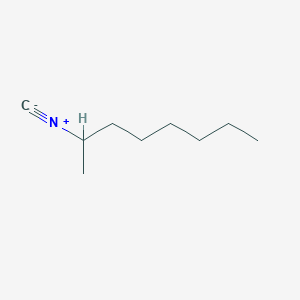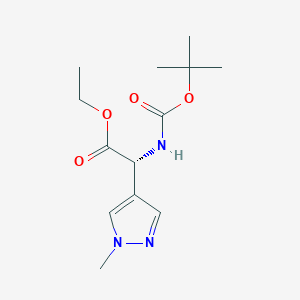
ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2R)-2-amino-2-(1-methylpyrazol-4-yl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-phenylpyrazol-4-yl)acetate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The methyl group on the pyrazole ring also influences its reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H21N3O4 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H21N3O4/c1-6-19-11(17)10(9-7-14-16(5)8-9)15-12(18)20-13(2,3)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m1/s1 |
Clé InChI |
BZVLPXVZFNDSOE-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)

![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

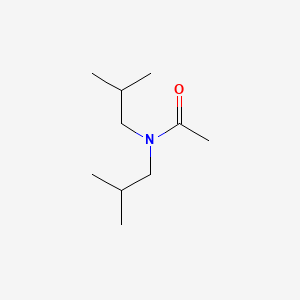
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
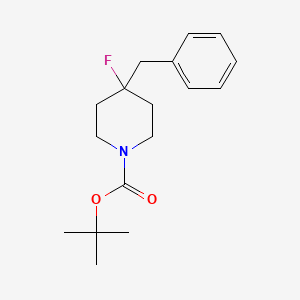
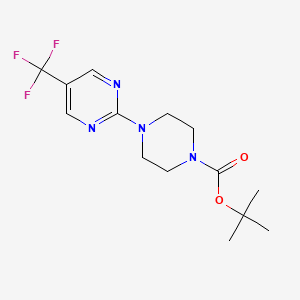
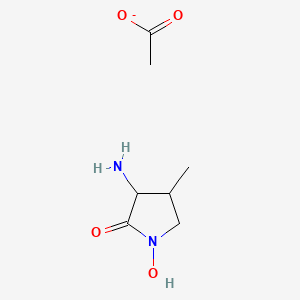
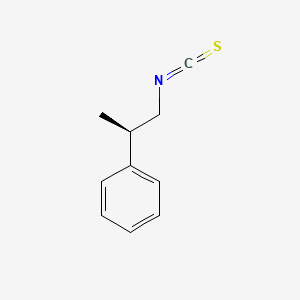
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
